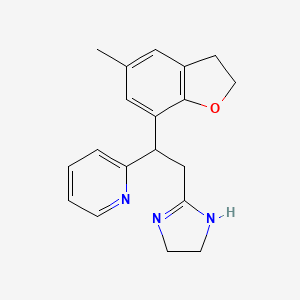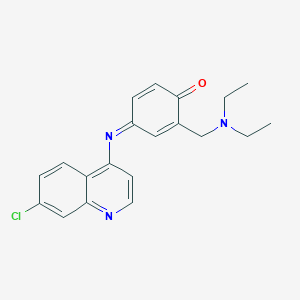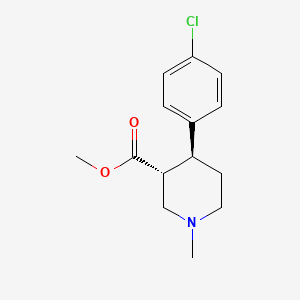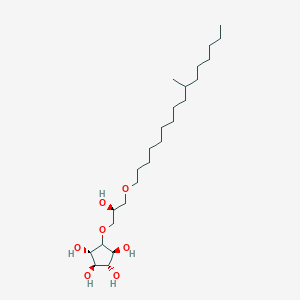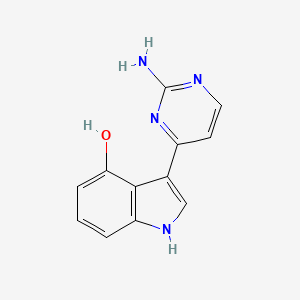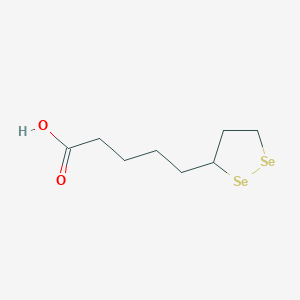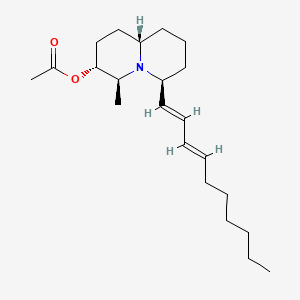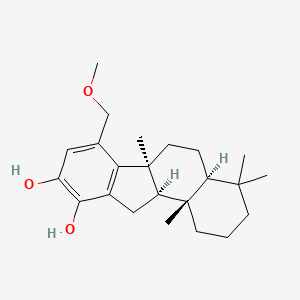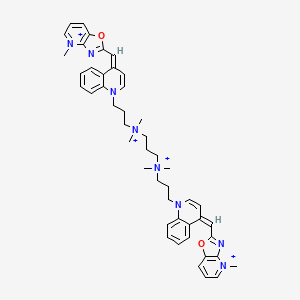
JOJO-1 tetracation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JOJO-1(4+) is the tetracation of JOJO-1 dye. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Sustainable Production and Cell Viability
Jojoba oil (JO) has been evaluated for high value-added products through an innovative biorefinery approach. This includes enzymatic transesterification using various alcohols, producing jojobyl alcohol (JA) mixtures with pharmaceutical applications. The study also discusses fatty acid alkyl esters (FAAE) as a co-product with potential as an alternative to conventional fuels. Notably, JAs displayed cytotoxic effects at certain concentrations, highlighting their therapeutic potential (Acherki, Hurtado, & Bouaid, 2021).
Salt-Tolerant Gene Sequencing
Research on plant response to salt stress led to the identification of salt-tolerant genes in Jojoba. The study focused on glyoxalase I genes and their sequencing from Jojoba, comparing them with other plants. This research contributes to understanding salt tolerance mechanisms in plants (Mohasseb, Solliman, Al-Mssallem, Abdullah, Alsaqufi, Shehata, & El-Shemy, 2020).
Fatty Acid Alkyl Esters and Monounsaturated Alcohols Production
The study explored the transesterification of jojoba oil with short-chain alcohols, producing mixtures of jojobyl alcohols and FAAE. This process aligns with biorefinery concepts, and the resulting products have applications in the pharmaceutical industry (El-Boulifi, Sánchez, Martínez, & Aracil, 2015).
Potential Uses of Jojoba Oil and Meal
Jojoba oil's unique chemical composition makes it a source for various derivatives with industrial applications. This includes the production of different types of waxes and additives for specialized applications. The study also covers the potential uses of jojoba meal as animal feed (Wisniak, 1994).
Transcriptome Analysis during Seed Development
Investigating the transcriptome of developing jojoba seeds, this research provides insights into lipid biosynthesis and accumulation, essential for improving jojoba oil production and quality. The study enhances the understanding of wax ester biology in jojoba seeds (Alotaibi, Elseehy, Aljuaid, & El-Shehawi, 2020).
Molecular Characterization of Fatty Alcohol Oxidation Pathway
This study focuses on the fatty alcohol oxidation pathway in germinated jojoba seeds, crucial for wax ester mobilization. The cloning and characterization of genes for fatty alcohol oxidase and aldehyde dehydrogenase in jojoba have been detailed, enhancing the understanding of this unique process (Rajangam, Gidda, Craddock, Mullen, Dyer, & Eastmond, 2012).
Anti-Herpes Simplex 1 Activity of Jojoba Wax
Research on the antiviral properties of jojoba wax against herpes simplex 1 (HSV-1) infection revealed its potential use in combating skin infections. The study confirms the need for the presence of jojoba wax to achieve protection against HSV-1 (Tietel, Melamed, Eretz-Kdosha, Guetta, Gvirtz, Ogen-Shtern, Dag, & Cohen, 2021).
Eigenschaften
Produktname |
JOJO-1 tetracation |
|---|---|
Molekularformel |
C47H56N8O2+4 |
Molekulargewicht |
765 g/mol |
IUPAC-Name |
3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium |
InChI |
InChI=1S/C47H56N8O2/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3/q+4 |
InChI-Schlüssel |
OODIVTSMHJGECZ-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C |
Kanonische SMILES |
C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



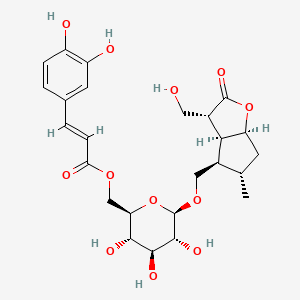
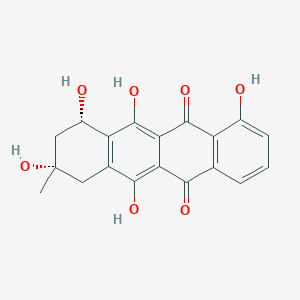
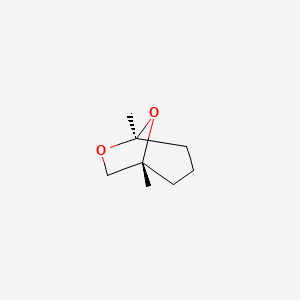
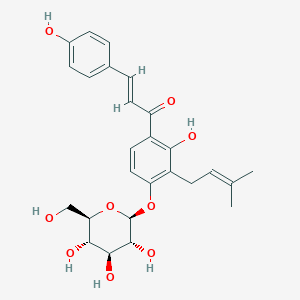
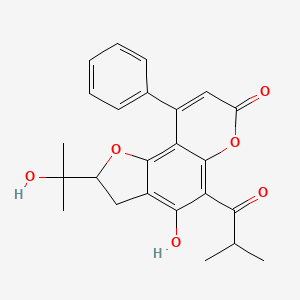
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
